molecular formula C10H9FO2 B6227268 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1267706-82-0

7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B6227268
CAS RN: 1267706-82-0
M. Wt: 180.2
InChI Key:
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Description

7-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (7-FDC) is an important fluorinated heterocyclic compound that has been studied for its unique properties and potential applications in various scientific fields. Its structure is composed of a seven-membered ring with a fluorine atom at the 7-position, a double bond between the 2 and 3-positions, and a carboxylic acid at the 1-position. 7-FDC has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, making it an attractive compound for further research.

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have antibacterial, antifungal, and antiviral properties, making it a potential drug candidate for treating various infectious diseases. In organic synthesis, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been used as a building block for the synthesis of various complex molecules, such as natural products and pharmaceuticals. Finally, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in materials science, as it has been found to have good thermal stability and solubility in organic solvents.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by binding to essential proteins in the cell. Additionally, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have antiviral properties, which may be due to its ability to inhibit the replication of viruses by binding to their nucleic acids.
Biochemical and Physiological Effects
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In vitro studies have found that 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is able to inhibit the growth of various bacteria, fungi, and viruses, making it an attractive compound for further research. Additionally, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a relatively simple compound to synthesize and is relatively stable in solution, making it an ideal compound for use in laboratory experiments. Additionally, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have a wide range of biological activities, making it an attractive compound for further research. However, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict the effects of its use in various applications.

Future Directions

Future research on 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid should focus on further exploring its biological activities and potential therapeutic applications. Additionally, further research should be conducted to better understand the mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid and to identify potential drug targets. Finally, further research should be conducted to identify new synthetic methods for the synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid and to develop new derivatives of the compound with improved biological activities.

Synthesis Methods

7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a variety of methods, including palladium-catalyzed direct fluorination, palladium-catalyzed coupling reactions, and palladium-catalyzed oxidative fluorination. The most common method for synthesizing 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is the palladium-catalyzed direct fluorination of 1-indanone, which is a simple and efficient reaction that yields high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "fluorine gas", "sodium hydride", "carbon dioxide", "bromine", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "1. 2,3-dihydro-1H-indene is reacted with fluorine gas in the presence of sodium hydride to form 7-fluoro-2,3-dihydro-1H-indene.", "2. 7-fluoro-2,3-dihydro-1H-indene is then oxidized with potassium permanganate in sulfuric acid to form 7-fluoro-1H-indene-2,3-dione.", "3. 7-fluoro-1H-indene-2,3-dione is reacted with sodium bisulfite to form 7-fluoro-1H-indene-2,3-dione bisulfite adduct.", "4. The bisulfite adduct is then treated with sodium carbonate to form 7-fluoro-1H-indene-2,3-dione.", "5. 7-fluoro-1H-indene-2,3-dione is then reacted with bromine in acetic acid to form 7-fluoro-2,3-dihydro-1H-indene-1,2-dione.", "6. 7-fluoro-2,3-dihydro-1H-indene-1,2-dione is then reduced with sodium borohydride in acetic acid to form 7-fluoro-2,3-dihydro-1H-indene-1,2-diol.", "7. 7-fluoro-2,3-dihydro-1H-indene-1,2-diol is then oxidized with sodium periodate in water to form 7-fluoro-2,3-dihydro-1H-indene-1,2-dione.", "8. 7-fluoro-2,3-dihydro-1H-indene-1,2-dione is then hydrolyzed with sodium hydroxide to form 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid." ] }

CAS RN

1267706-82-0

Product Name

7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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